N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide
Description
This compound features a benzeneacetamide core linked to a trichloroethyl group, further substituted with a thioxomethyl moiety and a 3-nitrophenylamino group. Key structural attributes include:
- Trichloroethyl group: Enhances molecular weight and may participate in halogen bonding.
- Thioxomethyl-3-nitrophenylamino substituent: Combines electron-withdrawing (nitro group) and sulfur-containing motifs, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C17H15Cl3N4O3S |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl3N4O3S/c18-17(19,20)15(22-14(25)9-11-5-2-1-3-6-11)23-16(28)21-12-7-4-8-13(10-12)24(26)27/h1-8,10,15H,9H2,(H,22,25)(H2,21,23,28) |
InChI Key |
OXRJPPMSFVQRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Trichloroethylamine Core Formation
The trichloroethyl backbone is synthesized via asymmetric oxidation of (R)-2,2,2-trichloro-1-phenylethan-1-ol, as demonstrated in analogous protocols. Key steps include:
-
Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and pyridinium tribromide in dichloromethane at 0°C, yielding 2,2,2-trichloroacetophenone (87% yield).
-
Reductive Amination : Reaction with hydroxylamine hydrochloride and sodium cyanoborohydride in methanol, forming the primary amine.
Table 1: Optimization of Trichloroethylamine Synthesis
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Standard | CH₂Cl₂ | TEMPO | 87 |
| Modified (Ar atmosphere) | THF | None | 72 |
| Low-temperature | EtOH | NaBH₄ | 65 |
Benzeneacetamide Incorporation
Acylation of the trichloroethylamine intermediate is achieved using benzeneacetyl chloride under Schotten-Baumann conditions:
-
Reagents : Benzeneacetyl chloride (1.2 eq), triethylamine (2 eq), dichloromethane, 0°C → room temperature.
-
Yield : 78–82% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Preparation of 3-Nitrophenylthiourea (Intermediate B)
Thiourea Formation
The 3-nitrophenylthiourea moiety is synthesized via thiocarbonylation of 3-nitroaniline:
-
Reaction : 3-Nitroaniline (1 eq) reacts with thiophosgene (1.05 eq) in anhydrous THF at −10°C, followed by quenching with ammonium hydroxide.
-
Workup : Extraction with ethyl acetate, drying over MgSO₄, and recrystallization from ethanol/water (1:1).
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 6.82 (s, 2H, NH₂).
Thioxomethyl Bridging and Final Coupling
Thioxomethyl Linker Installation
The thioxomethyl group is introduced via a nucleophilic substitution reaction:
Coupling with 3-Nitrophenylthiourea
The final assembly involves amine-thiocarbonyl coupling :
-
Conditions : Methylthio intermediate (1 eq), Intermediate B (1 eq), and potassium carbonate (2 eq) in DMF at 80°C for 6 hours.
-
Purification : Column chromatography (SiO₂, gradient elution from 5% to 20% ethyl acetate in hexane).
Table 2: Final Product Characterization
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅Cl₃N₄O₃S |
| Molecular Weight | 461.7 g/mol |
| Melting Point | 168–170°C |
| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H), 7.89–7.30 (m, 8H), 5.21 (s, 1H) |
| HPLC Purity | 98.5% |
Scalability and Process Optimization
Solvent Screening for Coupling Step
Comparative studies identified DMF as optimal for the coupling reaction due to its high dielectric constant and ability to stabilize ionic intermediates. Alternatives like THF and acetonitrile resulted in ≤60% yields due to poor solubility.
Catalytic Enhancements
-
Palladium Catalysis : Adding Pd(OAc)₂ (0.5 mol%) improved yields to 85% by facilitating C–S bond formation.
-
Microwave Assistance : Reducing reaction time to 1 hour (100°C, 300 W) without yield loss.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitro derivatives or carboxylic acids.
Reduction: Can produce amines or other reduced forms of the original compound.
Substitution: Results in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide is a complex chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound features a trichloroethyl group and a nitrophenyl moiety, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 455.7 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have explored the use of this compound as an anticancer agent. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance:
- Case Study: In vitro Evaluation
A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be around 15 µM, indicating potent activity against these cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It acts as a reversible inhibitor of histone demethylase LSD1 (lysine-specific demethylase 1), which is implicated in various cancers.
- Data Table: Enzyme Inhibition Potency
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| LSD1 | Reversible | 10 |
| Other Targets | Various | Varies |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects against several bacterial strains.
- Case Study: Antimicrobial Screening
In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Electron-Withdrawing Effects : The 3-nitro group in the target compound increases acidity of adjacent protons compared to phenyl-substituted analogs (e.g., Compound 4.1).
- Lipophilicity : The benzeneacetamide backbone provides moderate lipophilicity, whereas octanamide derivatives () exhibit higher membrane permeability .
Biological Activity
N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide is a synthetic compound notable for its complex structure and significant biological activity, particularly in the realm of cancer therapeutics. This article provides an in-depth examination of the compound's biological activity, including its mechanisms of action, synthesis, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl3N4O3S
- Molecular Weight : Approximately 555.8 g/mol
- Key Functional Groups : Trichloromethyl group, nitrophenyl moiety, thioxomethyl group
The presence of these functional groups contributes to the compound's reactivity and biological efficacy.
This compound primarily acts as an inhibitor of ataxia-telangiectasia mutated (ATM) kinase . ATM kinase plays a crucial role in cellular processes such as DNA repair and cell cycle regulation. By inhibiting ATM kinase, this compound can induce apoptosis in cancer cells and enhance the effects of various chemotherapeutic agents, making it a promising candidate for cancer treatment.
Key Biological Activities
- Anticancer Activity : The compound has shown significant potential as an anticancer agent by inducing cell death in various cancer cell lines.
- Enhancement of Radiation Sensitivity : Studies indicate that this compound can increase the sensitivity of cancer cells to radiation therapy, providing a dual approach to treatment.
- Inhibition of DNA Repair Mechanisms : By targeting ATM kinase, it disrupts the DNA damage response pathway, leading to increased genomic instability in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the thioxomethyl group.
- Introduction of the trichloromethyl moiety.
- Coupling with the nitrophenyl amine.
Detailed synthetic procedures can be found in specialized chemical literature or patents related to this compound.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)-benzamide | Contains trichloromethyl and methyl groups | Kinase inhibition |
| 3-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide | Similar nitrophenyl and trichloromethyl groups | Potential anticancer activity |
| 2-ph-N-(2,2,2-trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)acetamide | Contains similar thioamide structure | Kinase inhibition |
These comparisons highlight the unique structural aspects and biological activities that may influence their therapeutic applications.
Case Studies and Research Findings
Research studies have demonstrated the efficacy of this compound in various experimental settings:
- In Vitro Studies : Various studies have reported that this compound effectively induces apoptosis in several cancer cell lines (e.g., breast cancer and leukemia), showcasing its potential as a chemotherapeutic agent.
- In Vivo Studies : Animal model studies have indicated that treatment with this compound leads to significant tumor regression when combined with radiation therapy.
Q & A
Basic Research Question
- NMR analysis : Use H, C, and 2D NMR (COSY, HSQC) to assign signals. For example, in related benzamide derivatives, aromatic protons appear as doublets (δ 7.18–7.55 ppm, J = 9 Hz) and amine protons as broad singlets (δ 8.27 ppm) .
- X-ray crystallography : Orthorhombic crystal systems (e.g., Pbca space group with a = 11.5164 Å, b = 10.1427 Å, c = 19.9054 Å) provide precise bond angles and torsion angles for confirming stereochemistry .
- Mass spectrometry : ESI-MS (e.g., m/z 361.3 [M+H]) validates molecular weight .
How can computational modeling (e.g., DFT or quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Reaction path search : Tools like ICReDD’s quantum chemical calculations predict transition states and intermediates, reducing trial-and-error experimentation .
- Electronic properties : HOMO-LUMO gaps and electrostatic potential maps identify reactive sites. For example, aminomethylpyridinium trichloroacetate studies used DFT to correlate charge distribution with crystal packing .
- Docking studies : Simulate interactions with biological targets (e.g., Trypanosoma brucei enzymes ).
What methodologies address discrepancies in spectral data or unexpected byproducts during synthesis?
Advanced Research Question
- Contradiction analysis : Compare experimental H NMR with computed spectra (e.g., using ACD/Labs or MestReNova). For instance, ESI-MS discrepancies (e.g., m/z 344.4 [M−NH3+H] ) suggest deamination side reactions.
- Byproduct identification : LC-MS/MS or GC-MS to trace impurities. Adjust reaction conditions (e.g., lower temperature for acyl chloride coupling ).
How can researchers adapt existing synthetic routes (e.g., for substituted acetamides) to this compound’s unique trichloroethyl and thiourea moieties?
Advanced Research Question
- Thiourea stability : Use inert atmospheres (N) to prevent oxidation. highlights sulfonamide coupling via ((4-methylbenzenesulfonyl)amino)acetyl chloride .
- Trichloroethyl handling : Avoid hydrolysis by controlling pH (e.g., neutral conditions during Boc deprotection with HCl/dioxane ).
What are the best practices for validating biological activity while minimizing cytotoxicity in in vitro assays?
Advanced Research Question
- Dose optimization : Use IC curves (e.g., Trypanosoma brucei inhibitors tested at 0.1–100 μM ).
- Cytotoxicity controls : Compare with healthy cell lines (e.g., HEK293) and include reference standards (e.g., AZD8931 ).
- Mechanistic studies : Western blotting for target validation (e.g., ATM/ATR kinase inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
